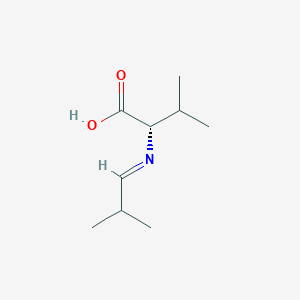
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-: is a specialized organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamine group attached to a 2-(triethylsiloxy)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of dibutylamine with a suitable 2-(triethylsiloxy)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds.
Applications De Recherche Scientifique
Chemistry: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a probe to study biochemical pathways.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Its structural features may allow for interactions with specific biological targets.
Industry: In the industrial sector, Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can be used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in formulations requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the triethylsiloxy group may enhance its ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Dibutylamine: A simpler analog without the triethylsiloxy group.
N-(2-(Trimethylsiloxy)ethyl)-dibutylamine: A closely related compound with a trimethylsiloxy group instead of triethylsiloxy.
Uniqueness: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
20467-04-3 |
|---|---|
Formule moléculaire |
C16H37NOSi |
Poids moléculaire |
287.56 g/mol |
Nom IUPAC |
N-butyl-N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C16H37NOSi/c1-6-11-13-17(14-12-7-2)15-16-18-19(8-3,9-4)10-5/h6-16H2,1-5H3 |
Clé InChI |
GMKJDQHAXOBRID-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


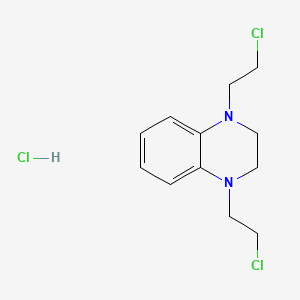
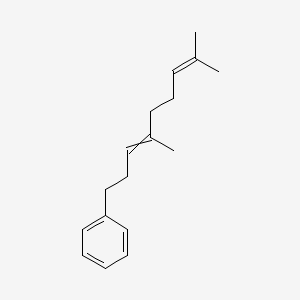


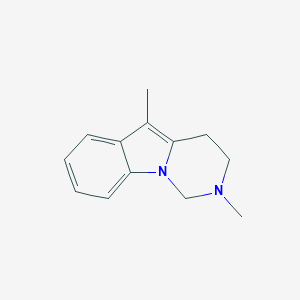


![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
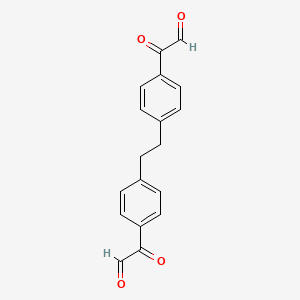

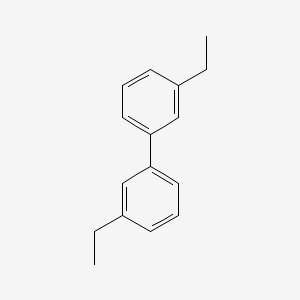
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
